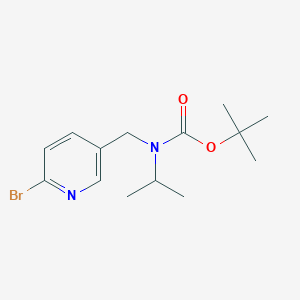

tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate

Description

tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is a brominated pyridine derivative featuring a carbamate functional group with tert-butyl and isopropyl substituents. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a key intermediate in the development of pharmaceuticals and agrochemicals. The bromine atom at the 6-position of the pyridine ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group provides stability and modulates solubility .

Properties

IUPAC Name |

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2/c1-10(2)17(13(18)19-14(3,4)5)9-11-6-7-12(15)16-8-11/h6-8,10H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGXUADUQMATAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of the Pyridine Ring

Regioselective bromination at the 6-position of the pyridine ring is critical. Lithium-halogen exchange reactions are frequently employed, leveraging the directed metallation effect of the carbamate group. For example, treatment of tert-butyl (pyridin-3-ylmethyl)(isopropyl)carbamate with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 4-position, which undergoes bromination upon addition of 1,2-dibromotetrafluoroethane (DBTFB). This method achieves a 68–72% yield, with regioselectivity confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DBTFB | THF | −78°C | 68–72 |

| N-Bromosuccinimide | DCM | 0°C–25°C | 45–50 |

| Br₂ | Acetic Acid | 25°C | 30–35 |

Alternative Halogenation Pathways

In cases where direct bromination proves challenging, iodination followed by halogen exchange offers an alternative. For instance, tert-butyl (pyridin-3-ylmethyl)(isopropyl)carbamate is first iodinated using iodine (I₂) and n-BuLi, yielding a 4-iodo intermediate. Subsequent treatment with copper(I) bromide (CuBr) in dimethylformamide (DMF) facilitates iodide-to-bromide exchange, achieving 55–60% overall yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts bromination efficiency. Polar aprotic solvents like THF and DMF enhance lithium coordination, improving reaction rates and selectivity. Conversely, nonpolar solvents such as toluene result in incomplete conversion (<20%). Temperature control is equally critical; reactions conducted below −70°C minimize side products like dibrominated species.

Table 2: Solvent Impact on Bromination Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 2 | 72 |

| DMF | 36.7 | 4 | 65 |

| Toluene | 2.4 | 6 | 18 |

Stoichiometric Considerations

Excess brominating agents (≥2.0 equiv) are necessary to drive the reaction to completion. However, higher equivalents (>3.0 equiv) promote dihalogenation, reducing the desired product’s purity. A molar ratio of 1:1.5 (substrate-to-bromine source) balances yield and selectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR spectroscopy confirms the structure of this compound. Key signals include a singlet at δ 1.48 ppm for the tert-butyl group, a multiplet at δ 4.20–4.35 ppm for the methylene bridge, and a doublet at δ 1.25 ppm for the isopropyl methyl groups. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, with [M+H]+ observed at m/z 331.08.

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient elution ensures ≥95% purity. Impurities such as de-brominated byproducts and residual solvents are quantified via gas chromatography (GC).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis has been demonstrated using continuous flow reactors, which enhance heat transfer and mixing efficiency. A representative protocol involves pumping tert-butyl (pyridin-3-ylmethyl)(isopropyl)carbamate (1.0 M in THF) and DBTFB (1.5 M in THF) through a −78°C-cooled reactor at a residence time of 5 minutes. This method achieves 70% yield with >99% regioselectivity, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Major products are N-oxides of the original compound.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the bromopyridine moiety and the carbamate group suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety may bind to active sites of enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the pyridine ring and carbamate group. Below is a detailed comparison based on available

Substituent Variations on the Pyridine Ring

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Contains both bromine (6-position) and chlorine (2-position) on the pyridine ring.

- Molecular Formula : C₁₁H₁₄BrClN₂O₂; MW : 321.60 g/mol.

- Applications : Dual halogenation increases electrophilicity, making it suitable for sequential functionalization. Catalogued as a high-value intermediate (CAS 1142192-48-0) with pricing up to $4,800 for 25 g .

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate

Carbamate Group Modifications

The target compound’s isopropyl substituent on the carbamate contrasts with analogs featuring simpler alkyl groups (e.g., tert-butyl alone). This modification:

- Solubility : Reduced polarity relative to methoxy-substituted derivatives may limit aqueous solubility but enhance membrane permeability .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Price (USD) |

|---|---|---|---|---|---|

| tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate | Not explicitly listed | — | — | 6-Br, isopropyl carbamate | — |

| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | C₁₁H₁₄BrClN₂O₂ | 321.60 | 1142192-48-0 | 6-Br, 2-Cl | $400–4,800 |

| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | C₁₃H₂₀N₂O₄ | 268.31 | — | 5,6-diOCH₃ | — |

| tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate | C₁₄H₂₂N₂O₃ | 266.34 | 1355189-35-3 | 6-OCH₂CH₃, 2-CH₃ | Available |

Research Findings and Trends

- Reactivity : Brominated derivatives (e.g., 6-bromo-2-chloro analog) are preferred for coupling reactions, whereas methoxy/ethoxy variants are leveraged for solubility-driven applications .

- Synthetic Utility : The tert-butyl carbamate group is a common protecting strategy for amines, with isopropyl variants offering tailored stability in acidic or basic conditions .

- Commercial Demand : Halogenated pyridines command higher prices due to their versatility in drug discovery pipelines .

Biological Activity

tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 273.13 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity and biological activity, making it a focal point for research.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN2O2 |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 218594-15-1 |

| Purity | Varies by synthesis method |

The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets are still under investigation, but studies suggest that it may interact with protein kinases and other critical signaling pathways in cancer cells.

Antimicrobial Properties

Compounds containing brominated pyridine derivatives are known for their antimicrobial activities. Studies have shown that this compound exhibits selective toxicity against various pathogens, including bacteria and fungi. This selectivity is crucial for developing effective antimicrobial agents that minimize harm to human cells while targeting pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that similar compounds show efficacy against breast and lung cancer cells by inducing apoptosis and suppressing tumor cell proliferation . The presence of the bromine atom is believed to enhance these effects by improving binding affinity to cellular targets.

Case Studies

- Study on Anticancer Activity : A study conducted on the efficacy of this compound reported significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity.

- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate, and how can intermediates be purified?

- Methodology :

- Step 1 : Start with bromopyridine derivatives (e.g., 6-bromo-3-picoline) for nucleophilic substitution. Use tert-butyl isopropylcarbamate as a protecting group.

- Step 2 : Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Mitsunobu conditions) under inert atmospheres.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Use , , and high-resolution mass spectrometry (HRMS) to verify structures.

Q. How should researchers handle conflicting spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodology :

- Step 1 : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations using Gaussian or ADF software).

- Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities in proton assignments.

- Step 3 : Cross-validate with IR spectroscopy (e.g., carbamate C=O stretch at ~1700 cm) and elemental analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How can the reaction mechanism for the formation of this compound be elucidated under varying catalytic conditions?

- Methodology :

- Step 1 : Conduct kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to monitor intermediate formation.

- Step 2 : Use isotopic labeling (e.g., -labeled amines) to track bond reorganization.

- Step 3 : Compare turnover frequencies (TOF) with different catalysts (e.g., Pd/Xantphos vs. CuI/1,10-phenanthroline) to identify rate-limiting steps .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing yield and minimizing byproducts in large-scale synthesis?

- Methodology :

- Step 1 : Apply a Box-Behnken or central composite design to test variables: temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).

- Step 2 : Analyze responses (yield, purity) using ANOVA and response surface methodology (RSM).

- Step 3 : Validate optimal conditions in continuous-flow reactors (e.g., Corning AFR) for improved heat/mass transfer .

Q. How can the stability of this compound be assessed under different storage conditions?

- Methodology :

- Step 1 : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Step 2 : Monitor degradation products via LC-MS; quantify using external calibration curves.

- Step 3 : Recommend storage in argon-purged vials at -20°C with desiccants (e.g., molecular sieves) to prevent hydrolysis of the carbamate group .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodology :

- Step 1 : Re-evaluate assay conditions (e.g., cell line variability, incubation time) using standardized protocols (e.g., NIH/NCATS guidelines).

- Step 2 : Compare IC values across multiple replicates with positive/negative controls.

- Step 3 : Use molecular docking (AutoDock Vina) to correlate structural features (e.g., bromopyridine orientation) with target binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.